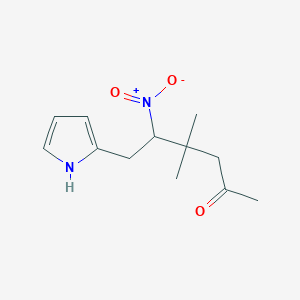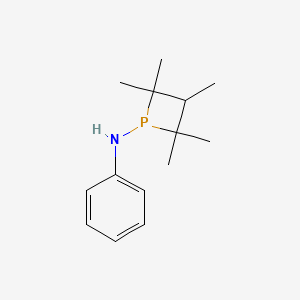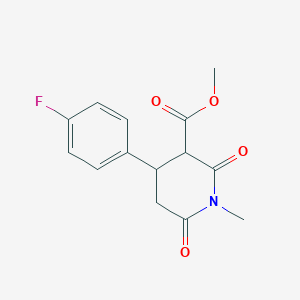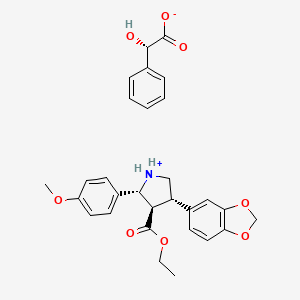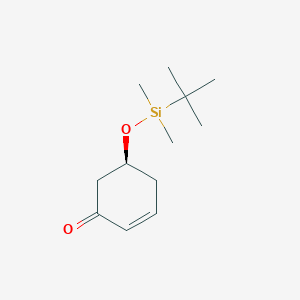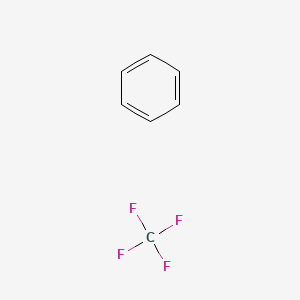
2-Piperidinecarboxylic acid, 1,4-bis(phenylmethyl)-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Piperidinecarboxylic acid, 1,4-bis(phenylmethyl)-, ethyl ester is a complex organic compound that features a piperidine ring substituted with phenylmethyl groups and an ethyl ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Piperidinecarboxylic acid, 1,4-bis(phenylmethyl)-, ethyl ester typically involves the reaction of piperidine derivatives with benzyl chloride under basic conditions to introduce the phenylmethyl groups. The esterification of the carboxylic acid group is achieved using ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH.
Análisis De Reacciones Químicas
Types of Reactions
2-Piperidinecarboxylic acid, 1,4-bis(phenylmethyl)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The phenylmethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
2-Piperidinecarboxylic acid, 1,4-bis(phenylmethyl)-, ethyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme interactions and receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Piperidinecarboxylic acid, 1,4-bis(phenylmethyl)-, ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylmethyl groups may enhance binding affinity to these targets, while the piperidine ring can modulate the compound’s overall activity. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
Piperidine: A simpler compound with a similar ring structure but without the phenylmethyl and ester groups.
N-Benzylpiperidine: Similar to 2-Piperidinecarboxylic acid, 1,4-bis(phenylmethyl)-, ethyl ester but lacks the carboxylic acid and ester functionalities.
Ethyl 4-phenylpiperidine-1-carboxylate: A related compound with a single phenyl group and an ester functional group.
Propiedades
Número CAS |
184900-28-5 |
|---|---|
Fórmula molecular |
C22H27NO2 |
Peso molecular |
337.5 g/mol |
Nombre IUPAC |
ethyl 1,4-dibenzylpiperidine-2-carboxylate |
InChI |
InChI=1S/C22H27NO2/c1-2-25-22(24)21-16-20(15-18-9-5-3-6-10-18)13-14-23(21)17-19-11-7-4-8-12-19/h3-12,20-21H,2,13-17H2,1H3 |
Clave InChI |
VQJRBMHKKXZXPQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1CC(CCN1CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


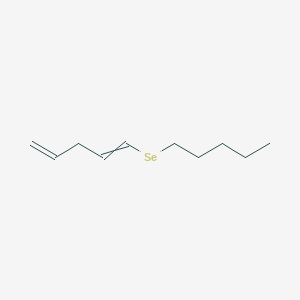
![6-{[4-(Decyloxy)phenyl]ethynyl}naphthalene-2-carbonitrile](/img/structure/B15165341.png)
![[2-(2-Methoxyethoxy)ethoxy]methanol](/img/structure/B15165347.png)
![[(6-Butoxynaphthalen-2-yl)methylidene]propanedinitrile](/img/structure/B15165348.png)
![Acetamide,N-(2-methoxyethyl)-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B15165353.png)
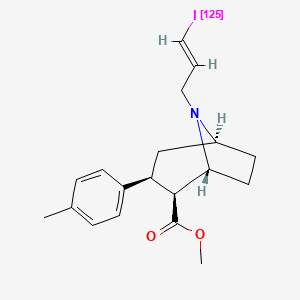
![Heptanal, 2-[(4-methoxyphenyl)methoxy]-, (2S)-](/img/structure/B15165371.png)
![L-Tyrosyl-3-[(3R)-3-(pyrrolidine-1-carbonyl)-3H-indol-3-yl]-L-alanyl-L-phenylalaninamide](/img/structure/B15165373.png)
